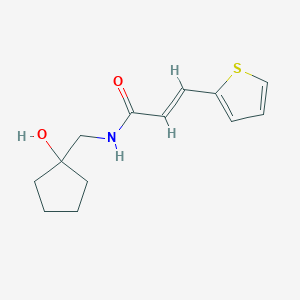
(E)-N-((1-hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-((1-hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C13H17NO2S and its molecular weight is 251.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Reactions and Rearrangements
- Chemical Rearrangement Studies : Research on similar acrylamides has explored their behavior in chemical reactions, such as double rearrangements involving hydroxy and methylthio acrylamides (Yokoyama, Hatanaka, & Sakamoto, 1985).
Polymerization and Material Science
- Radical Polymerization : The compound’s structure suggests potential in radical polymerization processes, a critical aspect of material science, particularly in forming polymers with specific properties (Moszner et al., 2003).
- Drug Delivery Systems : Acrylamides, including this compound, have been explored for creating pH-sensitive microspheres for drug delivery, highlighting their potential in pharmaceutical applications (Swamy et al., 2013).
Biochemistry and Electrophoresis
- Biochemical Studies : Its acrylamide structure makes it relevant for biochemical studies, especially in understanding the reactions of acrylamide with other substances in systems like polyacrylamide gel electrophoresis (Geisthardt & Kruppa, 1987).
Environmental and Safety Research
- Safety and Environmental Impact : Understanding the environmental and safety aspects of acrylamides is crucial, given their widespread industrial use. Studies have focused on their chemistry, biochemistry, and safety (Friedman, 2003).
Mechanobiology and Cell Research
- Cell Mechanobiology : Polyacrylamide substrates, potentially including derivatives like this compound, are used in cell mechanobiology research for protein patterning and understanding cellular behavior (Poellmann & Wagoner Johnson, 2013).
Polymer Chemistry
- Polymer Synthesis and Characterization : Its structure is pertinent to studies in synthesizing and characterizing polymers, particularly in the context of controlled radical polymerization (Mori, Sutoh, & Endo, 2005).
Catalysis and Reaction Studies
- Catalytic Reactions : This compound's reactive nature can be significant in studying catalytic reactions, particularly in polar solvents (Aggarwal et al., 2002).
Corrosion Inhibition
- Corrosion Inhibition Research : Acrylamide derivatives are researched for their effectiveness as corrosion inhibitors, a vital area in material science and engineering (Abu-Rayyan et al., 2022).
Drug Delivery and Hydrolysis
- Hydrolyzable Drug Delivery Systems : Studies have focused on acrylamide derivatives for creating hydrolyzable linkages in drug delivery systems, demonstrating their role in controlled release mechanisms (Kenawy et al., 2007).
特性
IUPAC Name |
(E)-N-[(1-hydroxycyclopentyl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c15-12(6-5-11-4-3-9-17-11)14-10-13(16)7-1-2-8-13/h3-6,9,16H,1-2,7-8,10H2,(H,14,15)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJOLWLNPDTPGS-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C=CC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(CNC(=O)/C=C/C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2701675.png)
![1-(4-methoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2701676.png)
![4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2701677.png)
![1-(3,4-Difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2701678.png)
![Methyl (2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanoate hydrochloride](/img/structure/B2701679.png)
![3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2701681.png)
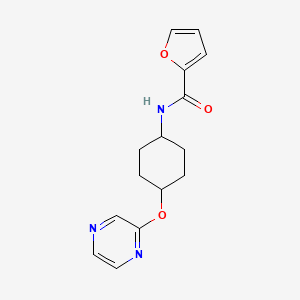
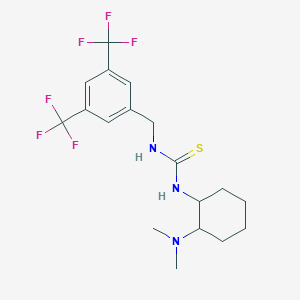
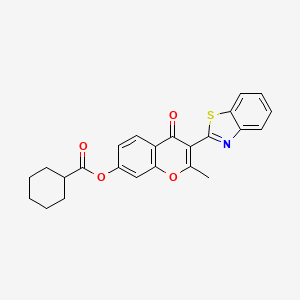
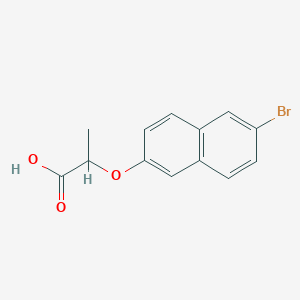

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide](/img/structure/B2701694.png)
![3-(Benzo[d]thiazol-2-ylamino)propanoic acid hydrochloride](/img/structure/B2701695.png)
![2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2701696.png)
